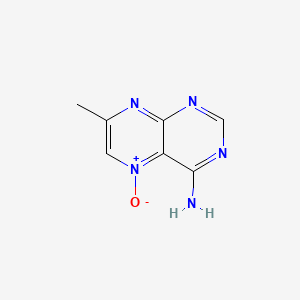
7-Methyl-5-oxidopteridin-5-ium-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-oxidopteridin-5-ium-4-amine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxidopteridin-5-ium-4-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride . This method ensures the formation of the desired pteridine derivative with high purity, which is validated through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this synthesis method makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxidopteridin-5-ium-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
7-Methyl-5-oxidopteridin-5-ium-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxidopteridin-5-ium-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in pteridine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-5-oxidopteridin-5-ium-4-amine include other pteridine derivatives such as:
- Xanthopterin
- Leucopterin
- Isoxanthopterin
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration and specific functional groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
1010-55-5 |
|---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.167 |
IUPAC Name |
7-methyl-5-oxidopteridin-5-ium-4-amine |
InChI |
InChI=1S/C7H7N5O/c1-4-2-12(13)5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
NLRZUEWXTBSGPB-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=C2C(=NC=NC2=N1)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
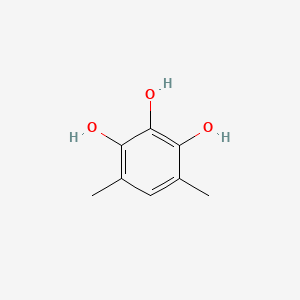
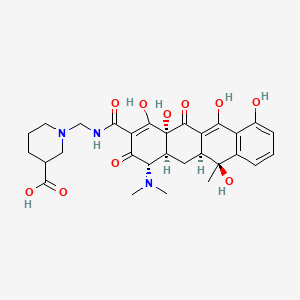

![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)
![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)
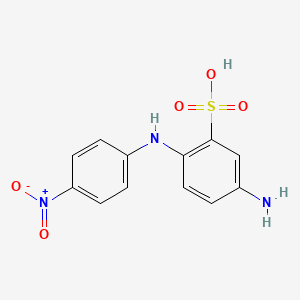

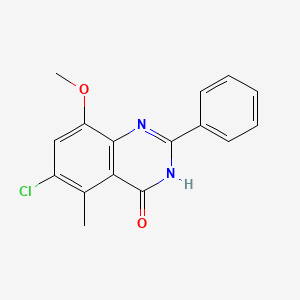
![N-[5-[1,6-Dihydro-2-hydroxy-5-octanoylamino-6-oxo-pyridin-3-ylimino]-1,2,5,6-tetrahydro-2,6-dioxopyridin-3-yl]octanamide](/img/structure/B579023.png)
